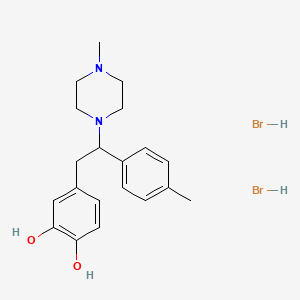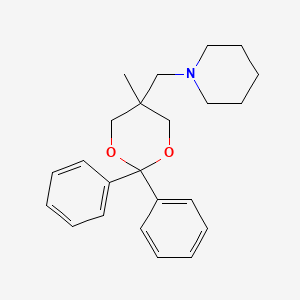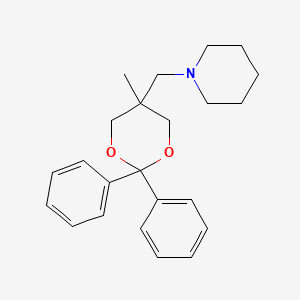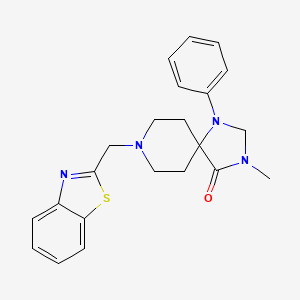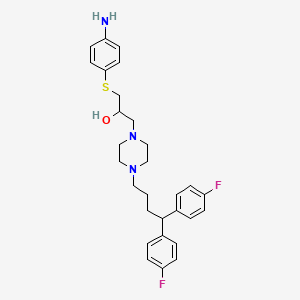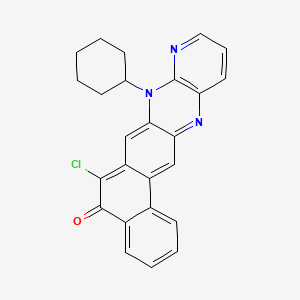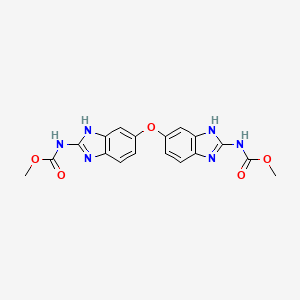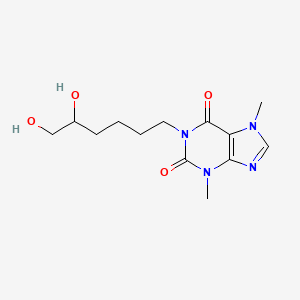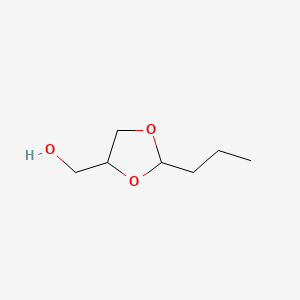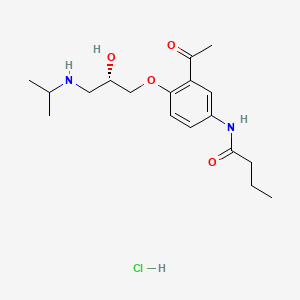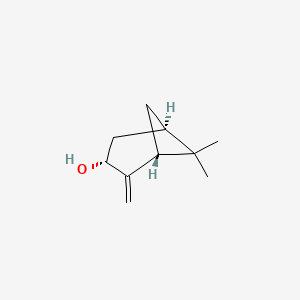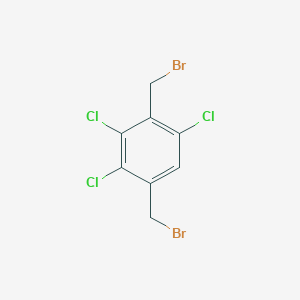
2-Undecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecynoic acid can be synthesized through several methods. One common approach involves the dehydrobromination of 10-undecenoic acid. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under reflux conditions to facilitate the elimination of hydrogen bromide and formation of the triple bond .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of ricinoleic acid, derived from castor oil. The process is conducted at high temperatures (500-600°C) in the presence of steam, resulting in the formation of this compound and other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The acidic hydrogen can be replaced by various substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkylation or arylation reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-Undecynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of 2-undecynoic acid involves its interaction with biological membranes and enzymes. The triple bond in the molecule allows it to interact with and inhibit the function of certain enzymes, leading to antimicrobial effects. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparaison Avec Des Composés Similaires
2-Undecynoic acid can be compared with other medium-chain fatty acids, such as:
10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Undecanoic acid: A saturated fatty acid with no double or triple bonds, used in the manufacture of esters for perfumes and lubricants.
The presence of the triple bond in this compound makes it more reactive and versatile in chemical synthesis compared to its saturated and unsaturated counterparts.
Propriétés
Numéro CAS |
54299-08-0 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
undec-2-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13) |
Clé InChI |
FSHGKCLIZVPYIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


